molecular formula C7H11NO B120416 Quinuclidin-3-one CAS No. 3731-38-2

Quinuclidin-3-one

Cat. No.: B120416
CAS No.: 3731-38-2
M. Wt: 125.17 g/mol
InChI Key: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinuclidin-3-one (CAS 3731-38-2) is a bicyclic organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. Its IUPAC name is 1-azabicyclo[2.2.2]octan-3-one, featuring a rigid bicyclo[2.2.2]octane framework with a ketone group at position 3 . Key physical properties include:

  • Density: 1.1±0.1 g/cm³
  • Boiling Point: 204.9±23.0 °C
  • Flash Point: 78.1±12.0 °C .

It is commonly synthesized from its hydrochloride salt (CAS 1193-65-3, C₇H₁₂ClNO) via treatment with potassium carbonate . This compound serves as a precursor for derivatives like oximes, quaternary ammonium salts, and spirocyclic compounds, which are pivotal in medicinal chemistry and materials science .

Preparation Methods

Traditional Synthetic Routes and Limitations

Early methods for synthesizing quinuclidin-3-one faced challenges such as low yields, harsh conditions, and complex purification steps. For example, permanganate oxidation of 4-vinylpyridine required nitrogen protection and high temperatures (300°C), achieving only 10% yield due to side reactions and poor selectivity . Another approach involved isonicotinic acid through esterification, N-alkylation, and hydrogenation under 10 MPa pressure with Pd-C catalysts, resulting in a 39% overall yield but significant environmental impact from sulfuric acid use . These limitations spurred the development of improved methodologies.

Dieckmann Condensation and Decarboxylation

The Dieckmann cyclization of 1-ethoxycarbonylmethyl-4-piperidine ethyl carboxylate emerged as a pivotal advancement. This method, detailed in patent CN103113366A, involves two stages:

Ketone Ester Salt Formation

A mixture of 1-ethoxycarbonylmethyl-4-piperidine ethyl carboxylate, alkali metal alkoxide (e.g., sodium ethoxide), and alcohol in toluene/xylene undergoes reflux at 95–112°C. Acid extraction with HCl or H₂SO₄ yields a ketone ester salt brine solution .

Activated Carbon-Assisted Decarboxylation

The brine solution is heated with activated carbon at 55–100°C for 7–8 hours, followed by neutralization with NaOH or KOH. Extraction with dichloromethane or ethyl acetate and solvent evaporation yields this compound with 90% purity and 90% yield .

Key Advantages:

  • Avoids high-pressure hydrogenation.

  • Simplifies purification by eliminating solid intermediates.

  • Scalable for industrial production.

Table 1: Reaction Conditions for Dieckmann Method

ParameterDetails
Starting Material1-ethoxycarbonylmethyl-4-piperidine ethyl carboxylate
Alkali Metal AlkoxideSodium ethoxide, potassium tert-butoxide
SolventToluene, xylene
Temperature (Stage 1)95–112°C
Temperature (Stage 2)55–100°C
Acid for Extraction10–38% HCl, 10–30% H₂SO₄
Final Yield90%
Purity>98%

Hydrochloride Salt Derivatization

This compound hydrochloride (CAS 1193-65-3) serves as a commercial precursor. Treatment with potassium carbonate in ether or THF liberates the free base:

C7H12ClNO+K2CO3C7H11NO+KCl+CO2+H2O\text{C}7\text{H}{12}\text{ClNO} + \text{K}2\text{CO}3 \rightarrow \text{C}7\text{H}{11}\text{NO} + \text{KCl} + \text{CO}2 + \text{H}2\text{O}

This method, reported in antimicrobial studies , achieves near-quantitative yields (95–98%) under mild conditions (25°C, 2 hours). The free base is then purified via recrystallization from ethanol or acetone .

Oxidation of Quinuclidine Derivatives

Chromium Trioxide Oxidation

Quinuclidin-3-ol undergoes oxidation with CrO₃ in acidic media to yield this compound. However, this method is less favored due to toxicity concerns and moderate yields (60–70%).

Swern Oxidation

Using oxalyl chloride and dimethyl sulfoxide (DMSO), this method provides higher selectivity and yields (75–80%) but requires stringent moisture control.

Table 2: Comparative Analysis of Oxidation Methods

MethodReagentsYield (%)Purity (%)
Chromium TrioxideCrO₃, H₂SO₄60–7085–90
Swern Oxidation(COCl)₂, DMSO, Et₃N75–8092–95

Industrial-Scale Production

The patented Dieckmann method dominates industrial synthesis due to its cost-effectiveness and scalability. Key process optimizations include:

  • Solvent Recycling : Toluene is recovered via distillation and reused.

  • Waste Minimization : Activated carbon filtration reduces byproduct formation.

  • Continuous Flow Systems : Enhance reaction consistency and throughput.

Emerging Methodologies

Enzymatic Decarboxylation

Preliminary studies explore lipase-catalyzed decarboxylation of piperidine derivatives, though yields remain suboptimal (40–50%).

Photocatalytic Approaches

Visible-light-mediated decarboxylation using TiO₂ catalysts shows promise for greener synthesis but requires further development.

Chemical Reactions Analysis

Types of Reactions: Quinuclidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxylamine hydrochloride, sodium hydroxide.

Major Products:

Scientific Research Applications

Chemical Synthesis

Key Intermediate
Quinuclidin-3-one serves as a crucial intermediate in the synthesis of various heterocyclic compounds and alkaloids. Its structural properties allow for modifications that lead to a wide range of derivatives useful in pharmaceuticals and fine chemicals.

Biological Applications

Enzyme Inhibition
Research indicates that derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These properties suggest applications in treating neurodegenerative diseases such as Alzheimer’s .

Medical Applications

Pharmaceutical Development
this compound and its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity : Compounds derived from this compound exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, certain quinuclidinium oximes displayed minimal inhibitory concentrations (MIC) ranging from 0.25 to 4.00 μg/mL against multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Cancer Treatment : Certain derivatives can induce apoptosis in cancer cells through the activation of the p53 pathway. This mechanism highlights their potential in treating hyperproliferative diseases such as cancer .
  • CNS Stimulants : Some derivatives have demonstrated stimulant properties, indicating potential use in treating conditions like ADHD.

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against resistant strains; MIC values from 0.25 to 4.00 μg/mL
Apoptosis InductionActivation of p53 pathways leading to cell death in cancer cells
Cholinesterase InhibitionInhibition of AChE and BChE for neurodegenerative disease treatment
CNS StimulationPotential treatment for ADHD with specific derivatives

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of quinuclidinone derivatives, revealing moderate to high potency against antibiotic-resistant strains, making them candidates for further development as antimicrobial agents .
  • Apoptosis Induction : Research by Malki et al. demonstrated that specific quinuclidines could activate p53 pathways, leading to apoptosis in breast cancer cells, supporting their therapeutic potential in oncology .
  • Cholinesterase Inhibition Profiling : A profiling study on N-alkyl quaternary quinuclidines revealed their ability to inhibit human AChE and BChE, indicating their relevance for treating neurodegenerative diseases.

Future Directions for Research

Future research on this compound could focus on:

  • Sustainable Catalytic Processes : Exploring new enzymes and optimizing biocatalytic systems for enhanced activity.
  • Chemical Transformations : Investigating new reactions utilizing this compound as a building block.
  • Structure-Activity Relationships : Understanding how different substituents affect biological activity to design more potent drugs.
  • Therapeutic Potential of Derivatives : Conducting preclinical and clinical studies on promising compounds like PRIMA-1 for cancer treatment .

Mechanism of Action

The mechanism of action of quinuclidin-3-one and its derivatives often involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, this compound derivatives can increase acetylcholine levels, leading to enhanced neurotransmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease and organophosphorus poisoning .

Comparison with Similar Compounds

Oxime Derivatives

Quinuclidin-3-one reacts with hydroxylamine or substituted hydroxylamines to form oxime derivatives, which exhibit distinct physical and chemical properties:

Compound Physical State (Before HCl) Melting Point (After HCl) Key NMR Signals (δ, ppm) Reference
This compound O-Benzyloxime (1) Colorless oil 194.4–197.5 °C H: 3.72 (s, 2H); C: 158.2 (C=N)
This compound O-Phenyloxime (2) Brown oil 153.1–156.5 °C H: 7.28–7.43 (m, 5H); C: 148.9 (C=N)

Key Findings :

  • Stereoselectivity: Mechanochemical or microwave-assisted synthesis avoids stereoisomer mixtures observed in traditional methods .
  • Quaternary Derivatives : Quaternization of oximes (e.g., compound 10 ) increases oxime hydroxyl acidity (pKa from 10.8 to 10.05) due to charge stabilization .

Cannabinoid Receptor Ligands

Indole- and azaindole-quinuclidinone derivatives show varying affinities for CB1 and CB2 receptors:

Compound CB1 Ki (nM) CB2 Ki (nM) Selectivity (CB2/CB1) Notes Reference
7 85.3±42.5 113.3±2 1.3 Parent this compound
14 540±64 55.3±31 0.1 Quinuclidin-3-ol derivative
16 357±52 68.6±7.3 0.2 This compound oxime

Key Findings :

  • Structural Modifications : Adding a 4-fluoro or COOCH₃ group enhances CB2 selectivity (e.g., compound 6 has 34-fold selectivity) .
  • Oxime vs. Parent Compounds : Oxime derivatives (16 , 17 ) exhibit reduced receptor affinity compared to this compound analogs .

Aldol Condensation Products

Aldol adducts like (2Z)-2-(pyridin-3-ylmethylene)this compound are synthesized for kinetic studies and therapeutic applications:

  • Synthesis : Formed via condensation with aldehydes (e.g., 3-pyridinecarboxaldehyde) under basic conditions .
  • Applications: Used to model reaction kinetics (activation energy E₁ = 45 kJ/mol) and develop diagnostic agents .

Spirocyclic Analogues

Spirocyclic dihydroquinazolinones (e.g., 3.71–3.73) are synthesized from this compound hydrochloride:

  • Yield : 60–75% under optimized conditions .
  • Challenges : Poor solubility in common solvents (DMSO, EtOH) but form stable HCl salts .

Hydrochloride Salt (CAS 1193-65-3)

The hydrochloride salt (C₇H₁₂ClNO, MW 161.63 g/mol) is a critical precursor:

  • Synthesis : High-yield (≥90%) conversion using K₂CO₃ .
  • Applications : Used in oxime and quaternary ammonium derivative synthesis .

Quinuclidinol (3-Quinuclidinol)

  • Structure: Alcohol derivative (C₇H₁₃NO, MW 127.18 g/mol).
  • Synthesis : Reduction of this compound .

Biological Activity

Quinuclidin-3-one, also known as 3-quinuclidinone, is a bicyclic organic compound with significant biological activity. Its unique structure and functional groups allow it to interact with various biological systems, making it a valuable compound in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H11NO\text{C}_7\text{H}_{11}\text{NO} and features a bicyclic structure with a ketone functional group. This structure contributes to its reactivity and ability to participate in various biochemical reactions. The compound is primarily studied for its role as a precursor in the synthesis of biologically active derivatives.

The biological activity of this compound is largely attributed to its interaction with enzymes and other biomolecules:

  • Enzyme Interaction : The carbonyl group in this compound forms hydrogen bonds with reactive groups in enzyme active sites, facilitating enzymatic reactions. For instance, it participates in the asymmetric reduction catalyzed by 3-quinuclidinone reductase, leading to the formation of (R)-3-quinuclidinol, a crucial chiral building block for various pharmaceuticals .
  • Biochemical Pathways : this compound is involved in metabolic pathways similar to those of natural substrates like dinucleotide phosphate. Its derivatives have been studied for their potential as enzyme inhibitors, particularly targeting acetylcholinesterase .

Applications in Drug Development

This compound and its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity : Compounds derived from this compound exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. In studies, these compounds displayed zones of inhibition ranging from 6.2 mm to 29.8 mm against various bacterial strains .
  • Cancer Treatment : Research indicates that certain this compound derivatives can induce apoptosis in cancer cells via p53 activation. This mechanism suggests potential applications in treating hyperproliferative diseases such as cancer .
  • CNS Stimulants : Some derivatives have demonstrated central nervous system stimulant properties, indicating their potential use in treating conditions like ADHD.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of quinuclidinone derivatives, revealing moderate to high potency against antibiotic-resistant strains. The compounds showed broad-spectrum activity, making them candidates for further development as antimicrobial agents .
  • Apoptosis Induction : Research by Malki et al. demonstrated that specific quinuclidine derivatives could activate p53 pathways, leading to apoptosis in breast cancer cells. This finding supports the therapeutic potential of these compounds in oncology .
  • Cholinesterase Inhibition : A profiling study on N-alkyl quaternary quinuclidines revealed their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against gram-positive and gram-negative bacteria
Cancer TreatmentInduces apoptosis via p53 activation
CNS StimulantPotential treatment for ADHD
Cholinesterase InhibitionInhibits AChE and BChE, indicating potential for neurodegenerative therapies

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Quinuclidin-3-one?

  • Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for definitive stereochemical analysis. For crystallographic refinement, SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used due to their robustness in handling high-resolution data . Key parameters include:

  • NMR : 1H^1H and 13C^{13}C chemical shifts, coupling constants for bicyclic ring conformation.
  • MS : Molecular ion peak at m/z 125.084 (exact mass) .
  • X-ray : Space group determination, refinement residuals (R-factors), and thermal displacement parameters .

Q. How can researchers ensure the purity of this compound in synthetic workflows?

  • Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. For HPLC, a C18 column and UV detection at 210–220 nm are optimal for detecting carbonyl-containing impurities. GC methods should use a polar stationary phase (e.g., DB-WAX) to resolve volatile byproducts. Always cross-reference purity data with melting point analysis (if crystalline) and 1H^1H-NMR integration ratios .

Advanced Research Questions

Q. How should researchers address discrepancies in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?

  • Methodological Answer : Contradictions often arise from sample polymorphism or solvent effects. To resolve this:

Validate results using complementary techniques (e.g., IR spectroscopy for carbonyl confirmation alongside X-ray data).

Perform temperature-dependent NMR studies to assess conformational flexibility.

Apply statistical tools like chi-squared tests to evaluate crystallographic model fit .
For persistent discrepancies, computational modeling (DFT calculations for energy-minimized conformers) can bridge experimental and theoretical data .

Q. What strategies optimize reaction conditions for this compound derivatives?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:

  • Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity.
  • High-Throughput Screening with automated liquid handlers accelerates condition testing.
    Document all trials in a structured format (e.g., table below) to ensure reproducibility :
VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–12090+25%
Solvent (DMF/H₂O)1:1–5:13:1+15%

Q. How can computational modeling enhance structural analysis of this compound?

  • Methodological Answer : Combine density functional theory (DFT) with experimental crystallography:

  • Geometry Optimization : Compare DFT-calculated bond lengths/angles with X-ray data to validate accuracy.
  • Electrostatic Potential Maps : Predict reactive sites for functionalization (e.g., nucleophilic attack at the carbonyl group).
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., polar aprotic solvents stabilize the bicyclic structure) .

Q. What multi-technique approaches validate this compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (reported boiling point: 204.9°C at 760 mmHg) .
  • UV-Vis Spectroscopy : Track absorbance changes under oxidative stress (e.g., λmax\lambda_{\text{max}} shifts indicate degradation).
  • LC-MS/MS : Identify degradation products in real-time.
    Correlate results with Arrhenius equation predictions for shelf-life extrapolation .

Q. Key Considerations for Experimental Design

  • Data Reproducibility : Document all synthetic procedures, including solvent drying methods and catalyst activation steps .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability in compliance with journal guidelines .

For further guidance on structuring research questions or analytical workflows, refer to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063151
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3731-38-2
Record name 3-Quinuclidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinuclidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VF4G5PTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 g (0.62 mol) of quinuclidin-3-one hydrochloride are suspended in 2 l of methanol. At 0° C., a solution of 33.4 g (0.62 mol) of sodium methoxide in 250 ml of methanol is slowly added dropwise. The mixture is stirred at room temperature for 16 h. The resulting precipitate is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is partitioned between chloroform and water and extracted with chloroform. The combined organic phases are dried over sodium sulfate and concentrated in vacuo. 58.8 g (75.9% of theory) of the title compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

300 g (1.856 mol) of 3-quinuclidinone hydrochloride (Fluka) was added at 40° C. to a solution of 300 g (7.50 mol) of sodium hydroxide in 1 liter of water and the solution formed was cooled to 20° C. It was then extracted three times with 400 ml of ethyl acetate and the combined organic extracts were dried over magnesium sulfate. After evaporation, 220g (95 percent) of 3-quinuclidinone was obtained in the form of a light beige solid. Other data concerning the product was: ##EQU1##
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.